![molecular formula C20H18ClN5O2S B2850281 7-chloro-2-(((4-((2-methoxyethyl)amino)quinazolin-2-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 422533-03-7](/img/structure/B2850281.png)
7-chloro-2-(((4-((2-methoxyethyl)amino)quinazolin-2-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Antimicrobial Activity
This compound’s structure is similar to quinoline derivatives, which are known for their antimicrobial properties. The presence of a quinazolinyl moiety can be particularly effective against bacteria and protozoa. For instance, derivatives of 7-chloro-4-aminoquinoline have shown significant antimicrobial activity , with some compounds displaying minimum inhibitory concentration (MIC) values as low as 1.5 to 12.5 µg/mL . This suggests that our compound could be synthesized and tested for its efficacy against a range of microbial pathogens.
Anti-Cancer Properties
Quinazoline derivatives have been extensively studied for their anti-cancer activities. The compound’s structure, which includes a quinazolinyl group, indicates potential for use in cancer research. Some quinazoline derivatives have been found to induce cell apoptosis and G1-phase cell cycle arrest in tumor cells . This points to the possibility of the compound being used as a lead structure for developing new anti-cancer agents.
Anti-Inflammatory and Immune-Modulatory Effects
The compound’s structural similarity to known anti-inflammatory agents suggests potential applications in the treatment of inflammatory diseases. Quinazoline derivatives have been associated with anti-inflammatory and immune-modulatory activities, which could be explored with our compound as well .
Antiviral Research
Given the ongoing need for new antiviral agents, the compound’s quinazoline core could be valuable. Quinazoline derivatives have shown antiviral activities, which makes this compound a candidate for the synthesis and testing against various viral infections .
Analgesic Applications
The analgesic properties of quinazoline derivatives have been documented, and the compound could be investigated for its potential to act as a pain reliever. Research into similar structures has indicated effectiveness in analgesia , which could be an avenue for application .
Anti-Tuberculosis Activity
Tuberculosis remains a major global health challenge, and new treatments are constantly being sought. The compound’s structural features suggest it could be synthesized and evaluated for anti-tuberculosis activity, as other quinazoline derivatives have shown promise in this area .
将来の方向性
作用機序
Target of Action
It is known that quinazoline derivatives, which this compound is a part of, have been found to display a wide range of bioactivities . These include anti-viral, anti-inflammatory, immune-modulatory, and anticancer activities . Therefore, it’s plausible that this compound may interact with a variety of cellular targets, depending on the specific context.
Mode of Action
Quinazoline derivatives are known to interact with their targets through a variety of mechanisms . For instance, some quinazoline derivatives have been found to inhibit key enzymes or receptor signaling pathways, thereby modulating cellular processes . The specific interactions of this compound with its targets would likely depend on the chemical structure of the compound and the nature of the target.
Biochemical Pathways
Given the wide range of bioactivities displayed by quinazoline derivatives , it’s plausible that this compound could affect multiple biochemical pathways. For instance, it might inhibit key enzymes in a pathway, thereby altering the pathway’s output. Alternatively, it might bind to a receptor and modulate signal transduction pathways.
Result of Action
Given the wide range of bioactivities displayed by quinazoline derivatives , it’s plausible that this compound could have multiple effects at the molecular and cellular levels. For instance, it might inhibit the activity of a key enzyme, leading to a decrease in the production of a specific metabolite. Alternatively, it might bind to a receptor and modulate signal transduction pathways, leading to changes in gene expression or cellular behavior.
特性
IUPAC Name |
7-chloro-2-[[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5O2S/c1-28-9-8-22-19-15-4-2-3-5-16(15)24-20(25-19)29-12-14-10-18(27)26-11-13(21)6-7-17(26)23-14/h2-7,10-11H,8-9,12H2,1H3,(H,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZAHEKXYJYKGKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NC(=NC2=CC=CC=C21)SCC3=CC(=O)N4C=C(C=CC4=N3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

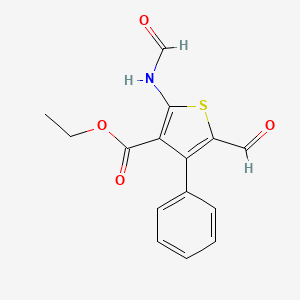
![1-(4,6-Difluorobenzo[d]thiazol-2-yl)-3-(4-methoxybenzyl)urea](/img/structure/B2850201.png)
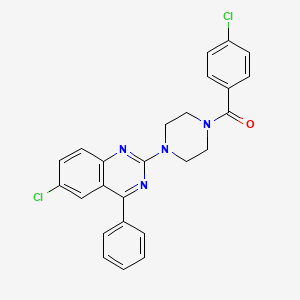
![1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(1-phenylethyl)piperidine-3-carboxamide](/img/structure/B2850204.png)
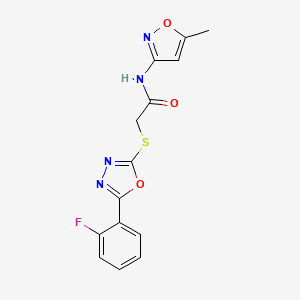


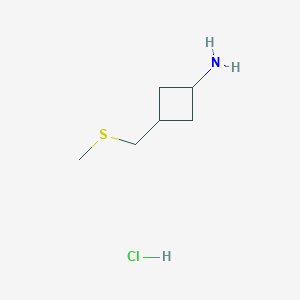
![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2850212.png)
![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-4,5-Dihydroxy-2-[(4S,5'S,6R,7S,8R,9S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B2850214.png)
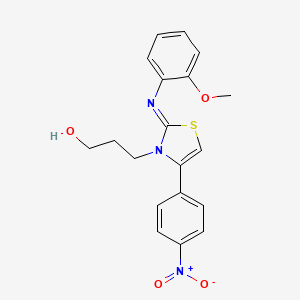
![N-(4-cyanooxan-4-yl)-3-[3-(3-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanamide](/img/structure/B2850218.png)
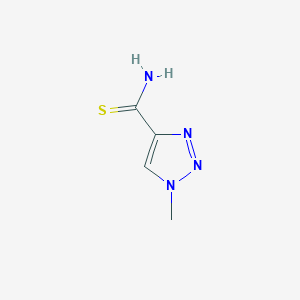
![ethyl 7-chloro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2850220.png)